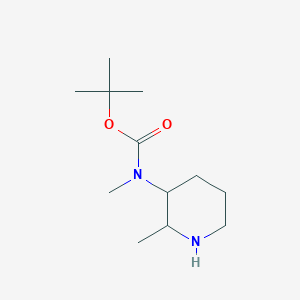

Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-10(7-6-8-13-9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFQIKRLZPHXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-2-methylpiperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like diisopropylcarbodiimide (DIC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

In industrial settings, the production of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, highlighting critical variations in substituents, stereochemistry, and molecular properties:

Key Observations:

Halogenated pyridine derivatives (e.g., ) exhibit distinct electronic properties due to electron-withdrawing substituents, making them suitable for cross-coupling reactions in drug discovery .

The N-methyl group enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .

Stereochemical Influence :

- The (2R,3S) configuration in the target compound may lead to enantioselective interactions with biological targets, such as enzymes or receptors, compared to racemic mixtures .

Biological Activity

Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structural features, including a tert-butyl group and a piperidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical formula for Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate can be represented as follows:

This structure allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanisms include:

- Hydrogen Bonding : Facilitates binding to target proteins.

- Hydrophobic Interactions : Enhances the stability of the compound-receptor complex.

These interactions can modulate pathways related to signal transduction and metabolic regulation, making it a candidate for therapeutic applications.

Biological Activity and Therapeutic Potential

Research indicates that Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate exhibits potential therapeutic properties. Key findings include:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. In vitro studies demonstrated that it could prevent amyloid beta peptide aggregation and fibril formation, suggesting neuroprotective effects against neurodegenerative processes .

- Cell Viability Studies : In astrocyte cell cultures treated with amyloid beta 1-42, Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate showed a protective effect, improving cell viability significantly compared to untreated controls .

Case Studies

-

In Vitro Studies :

- Objective : Assess the protective effects against Aβ 1-42 induced toxicity.

- Results : The compound improved astrocyte viability from 43.78% (Aβ treatment alone) to 62.98% when co-treated with Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate, indicating its potential as a neuroprotective agent .

-

In Vivo Models :

- Objective : Evaluate the efficacy in scopolamine-induced oxidative stress models.

- Results : While showing some protective effects in reducing malondialdehyde (MDA) levels, Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate did not demonstrate statistically significant differences compared to established treatments like galantamine, likely due to bioavailability issues in the brain .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action | Therapeutic Applications |

|---|---|---|---|

| Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate | Neuroprotective; Enzyme inhibition | Interaction with β-secretase and acetylcholinesterase | Alzheimer's disease |

| Galantamine | Acetylcholinesterase inhibitor | Competitive inhibition | Alzheimer's disease |

| Donepezil | Acetylcholinesterase inhibitor | Reversible inhibition | Cognitive enhancement in dementia |

Q & A

Q. What synthetic strategies are commonly employed for the preparation of tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate?

The synthesis typically involves multi-step protocols using tert-butyl carbamate and functionalized piperidine derivatives. Key steps include:

- Amine protection : Use of Boc (tert-butoxycarbonyl) groups to protect reactive amines during coupling reactions .

- Coupling conditions : Reactions under anhydrous conditions with bases like triethylamine to facilitate carbamate formation. Solvents such as dichloromethane or THF are preferred for solubility .

- Purification : Column chromatography with silica gel or recrystallization to isolate the product, monitored by TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the piperidine ring and carbamate linkage .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous stereochemical assignment using programs like SHELXL or SIR97 .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream modifications?

The Boc group acts as a transient protecting agent, enabling selective functionalization of secondary amines. It is stable under basic conditions but cleaved under acidic (e.g., TFA) or hydrogenolytic conditions, allowing for deprotection in later synthetic steps .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the 2-methylpiperidin-3-YL moiety?

- Chiral auxiliaries : Use of enantiomerically pure starting materials or chiral catalysts to control stereochemistry .

- Dynamic resolution : Adjusting reaction kinetics (temperature, solvent polarity) to favor the desired diastereomer .

- Crystallographic validation : Post-synthesis X-ray analysis to confirm stereochemical outcomes .

Q. What methodologies resolve contradictions in reported reaction yields for similar carbamate derivatives?

Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification. Comparative studies using dichloromethane vs. acetonitrile are recommended .

- Catalyst optimization : Screening Pd or Cu catalysts for cross-coupling steps to enhance efficiency .

- Real-time monitoring : In-line FTIR or LC-MS to track reaction progress and identify side products .

Q. What experimental approaches are used to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Enzyme inhibition assays : Competitive binding studies using fluorogenic substrates or SPR (surface plasmon resonance) to measure IC₅₀ values .

- Molecular docking : Computational modeling (e.g., AutoDock) to predict binding modes to active sites, validated by mutagenesis studies .

- Cellular uptake studies : Radiolabeling (³H/¹⁴C) or fluorescence tagging to assess permeability in cell cultures .

Q. How can reaction conditions be optimized to mitigate byproduct formation during carbamate synthesis?

- Temperature control : Lower temperatures (0–5°C) reduce undesired nucleophilic substitutions .

- Stoichiometric precision : Exact molar ratios of amine and carbonylating agents (e.g., Boc₂O) to prevent over-alkylation .

- Workup protocols : Aqueous extraction (pH-adjusted) to remove unreacted reagents and acidic byproducts .

Data Analysis & Mechanistic Questions

Q. How do researchers analyze conflicting data in spectroscopic characterization (e.g., NMR peak splitting)?

- Variable temperature (VT) NMR : Resolve dynamic effects like rotameric equilibria .

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .

- Comparative crystallography : Cross-validate NMR assignments with X-ray data .

Q. What strategies validate the mechanistic pathways proposed for carbamate formation?

- Isotopic labeling : Use ¹⁵N-labeled amines to trace reaction intermediates via MS/MS .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates .

- DFT calculations : Simulate transition states to predict regioselectivity .

Q. How is the compound’s stability assessed under varying storage conditions?

- Forced degradation studies : Exposure to heat, light, and humidity, followed by HPLC analysis to quantify decomposition products .

- Accelerated stability testing : Long-term storage at 40°C/75% RH to simulate shelf-life conditions .

Comparative & Application-Focused Questions

Q. How does the 2-methylpiperidin-3-YL substituent influence biological activity compared to other piperidine derivatives?

- Structure-activity relationship (SAR) : Methyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .

- Enzyme selectivity : Bulkier substituents reduce off-target effects in kinase inhibition assays .

Q. What are the limitations of using tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate in high-throughput screening (HTS)?

- Solubility constraints : Poor aqueous solubility may require DMSO stocks >10 mM, risking assay interference .

- Metabolic instability : Rapid hepatic clearance in preclinical models necessitates prodrug derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.